molecular formula C10H12BrNO3 B6225199 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide CAS No. 2768326-16-3

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide

Cat. No.: B6225199
CAS No.: 2768326-16-3
M. Wt: 274.1
InChI Key:
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Description

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. Traditional methods include the Bischler-Napieralski and Pictet-Spengler reactions, which are well-established for constructing the tetrahydroisoquinoline scaffold . Recent advances have focused on transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes. The use of environmentally friendly and cost-effective reagents is emphasized to improve yield and reduce waste .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,2,3,4-tetrahydroisoquinoline, such as:

Uniqueness

What sets 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide apart is its specific functional groups, which confer unique biological activities and chemical reactivity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

2768326-16-3

Molecular Formula

C10H12BrNO3

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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